molecular formula C12H18N2O7 B559677 2'-O-(2-Methoxyethyl)-uridine CAS No. 223777-15-9

2'-O-(2-Methoxyethyl)-uridine

Cat. No. B559677
M. Wt: 302.28 g/mol
InChI Key: XTXNROBDOKPICP-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-(2-Methoxyethyl)-uridine is a modified nucleic acid analog. It closely mimics the natural nucleosides where the nucleobase component is unmodified . The 2’-O-(2-Methoxyethyl) modification has led to the development of potent, pharmacologically active, specific antisense oligonucleotides (ASOs) .


Synthesis Analysis

Stereochemically-pure 2′-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides were synthesized from new chiral oxazaphospholidine-containing nucleosides. Thermal stability studies showed that the incorporation of Rp-PS linkages increased RNA-binding affinity .


Molecular Structure Analysis

The simulated duplex adopts an A-form conformation that is remarkably similar to that of a DNA:DNA crystal structure containing a single MOE substitution at the middle position . The 2’-O-(2-Methoxyethyl) modification provides the greatest value for enhancing the properties of oligonucleotides .


Chemical Reactions Analysis

The chemical structure of 2′-O-MOE and 2′-F nucleosides analogous closely mimics the natural nucleosides where the nucleobase component is unmodified. It is possible that the reduced steric interactions of the less bulky fluorine atom combined with its higher hydrophobicity is likely responsible for the higher ability of kinase salvage .


Physical And Chemical Properties Analysis

The molecular formula of 2’-O-(2-Methoxyethyl)-uridine is C12H18N2O7. Its average mass is 302.280 Da and its mono-isotopic mass is 302.111389 Da .

Scientific Research Applications

Field

This application falls under the field of Biochemistry .

Application Summary

The MOE modification is used in the synthesis of 2’-modified RNA oligomers. This is achieved by engineering a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase .

Methods and Procedures

The gate is engineered to reduce steric bulk in the context of a previously described RNA polymerase activity. This unlocks the synthesis of 2’-modified RNA oligomers, specifically the efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and MOE-RNA oligomers .

Results and Outcomes

The engineering of the gate enabled the synthesis of 2’OMe-RNA and MOE-RNA oligomers up to 750 nt .

Antisense Applications

Field

This application is in the field of Molecular Biology .

Application Summary

MOE-RNA is a nucleic acid analog with promising features for antisense applications .

Methods and Procedures

The MOE modification offers improved nuclease resistance, enhanced RNA affinity, improved cellular uptake and intestinal absorption, reduced toxicity and immune stimulation .

Results and Outcomes

The use of MOE-RNA in antisense applications has shown to enhance the biophysical and pharmacological properties of the modified nucleic acids .

Synthesis of Stereochemically-Pure Phosphorothioate Oligonucleotides

Field

This application is in the field of Chemical Biology .

Application Summary

Stereochemically-pure 2’-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides were synthesized from new chiral oxazaphospholidine-containing nucleosides .

Methods and Procedures

Thermal stability studies showed that the incorporation of Rp-PS linkages increased RNA-binding affinity .

Results and Outcomes

In cells, a full Rp-PS-MOE splice-switching oligonucleotide targeting part of the ferrochelatase gene was more potent than its Sp-PS counterpart, but of similar potency to the stereorandom PS-parent sequence .

Crystal Structure Analysis

Field

This application is in the field of Structural Biology .

Application Summary

The crystal structure of a fully modified MOE-RNA dodecamer duplex was determined. This provides insights into the improved RNA affinity and the extensive hydration of the substituents, which could play a role in the improved cellular uptake of MOE-RNA .

Methods and Procedures

The crystal structure of a fully modified MOE-RNA dodecamer duplex was determined at 1.7 Å resolution .

Results and Outcomes

The crystal structure analysis revealed a specific hydration pattern that bridges substituent and phosphate oxygen atoms in the minor groove of MOE-RNA, which may explain its high nuclease resistance .

Antisense Oligonucleotides (ASOs)

Field

This application is in the field of Genomics .

Application Summary

MOE-RNA is used in antisense technologies to study gene function and research on animal and plant diseases .

Methods and Procedures

ASOs containing 2′-MOE modifications display enhanced nuclease resistance in concert with lower cell toxicity and increased binding affinity to the desired target .

Results and Outcomes

ASOs containing 2′-MOE modifications have advanced a number of antisense drugs to clinical testing, transitioning antisense technologies from the test tube to actual disease treatment .

RNA Interference (RNAi)

Field

This application is in the field of Genomics .

Application Summary

MOE-RNA is used in RNA interference (RNAi) technologies. RNAi is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules .

Methods and Procedures

MOE-RNA is used in the synthesis of small interfering RNAs (siRNAs) which are double-stranded RNA molecules, 20-25 base pairs in length. siRNAs are involved in the RNA interference (RNAi) pathway where they interfere with the expression of specific genes with complementary nucleotide sequences .

Results and Outcomes

The use of MOE-RNA in RNAi technologies has shown to enhance the stability and potency of siRNAs, thereby improving the efficiency of gene silencing .

Safety And Hazards

The substance is intended for research and development use only. It is not recommended for other uses .

Future Directions

The approval of Vitravene in 1998 for the treatment of CMV retinitis in AIDS sufferers stands as an early testament to the promise of antisense technology. More recently, a second oligonucleotide-based therapeutic, Macugen, was approved for the treatment of wet, age-related macular degeneration (AMD). These successes and encouraging clinical trial results obtained using other oligonucleotides suggest that substantial quantities of high-quality modified DNA and RNA will be required in the near future .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXNROBDOKPICP-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446990
Record name 2'-O-(2-Methoxyethyl)-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-(2-Methoxyethyl)-uridine

CAS RN

223777-15-9
Record name 2'-O-(2-Methoxyethyl)-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-(2-Methoxyethyl)-uridine
Reactant of Route 2
2'-O-(2-Methoxyethyl)-uridine
Reactant of Route 3
2'-O-(2-Methoxyethyl)-uridine
Reactant of Route 4
2'-O-(2-Methoxyethyl)-uridine
Reactant of Route 5
2'-O-(2-Methoxyethyl)-uridine
Reactant of Route 6
2'-O-(2-Methoxyethyl)-uridine

Citations

For This Compound
23
Citations
U Legorburu, CB Reese, Q Song - Tetrahedron, 1999 - Elsevier
Conversion of Uridine into 2'-O-(2-Methoxyethyl)- uridine and 2'-O-(2-Methoxyethyl)cytidine Page 1 Pergamon Tetrahedron 55 (1999) 5635-5640 TETRAHEDRON Conversion of …
Number of citations: 57 www.sciencedirect.com
E Decuypere, A Lepikhina, F Halloy… - Helvetica Chimica …, 2019 - Wiley Online Library
Structural modification at the 2′‐O‐position of riboses in oligonucleotide therapeutics is of critical importance for their use as drugs. To date, the methoxyethyl (MOE) substituent is the …
Number of citations: 5 onlinelibrary.wiley.com
V Martín-Nieves, LM Menéndez-Méndez… - ACS …, 2023 - ACS Publications
Nucleosides and their analogues constitute an important family of molecules with potential antiviral and antiproliferative activity. The enantiomers of natural nucleosides, l-nucleoside …
Number of citations: 0 pubs.acs.org
S Hanessian, R Machaalani - Synlett, 2005 - thieme-connect.com
The reductive opening of 2-methoxyethylidene acetals of vicinal diols in uridine and 1, 4-anhydro-d-ribitol in the presence of TiCl 4 and Et 3 SiH was investigated. The 3′-O-(2-…
Number of citations: 2 www.thieme-connect.com
GG Sivets - Nucleosides, Nucleotides, and Nucleic Acids, 2007 - Taylor & Francis
Alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and t-BuOK, KOH …
Number of citations: 3 www.tandfonline.com
S Milton, R Strömberg - Nucleosides, Nucleotides, and Nucleic …, 2007 - Taylor & Francis
Full article: Evaluation of Lactam Protection for Synthesis of 2′-O-Alkylated Uridines Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage …
Number of citations: 2 www.tandfonline.com
S Milton - 2021 - search.proquest.com
Basic structures of natural oligonucleotides (ONs) are RNA and DNA are giving rise toconformations and secondary structures inside cells and are the fundamentals for life. …
Number of citations: 2 search.proquest.com
D Honcharenko, J Barman, OP Varghese… - Biochemistry, 2007 - ACS Publications
The RNase H cleavage potential of the RNA strand basepaired with the complementary antisense oligonucleotides (AONs) containing North−East conformationally constrained 1‘,2‘-…
Number of citations: 42 pubs.acs.org
V DASARI, C BHOOMESHWAR, K SUNITHA… - Elsevier B - Citeseer
An eco-friendly efficient and chromatography-free direct synthesis of 2’-O-methoxyethyl derivatives of unmasked nucleosides in high overall yields has been developed. …
Number of citations: 2 citeseerx.ist.psu.edu
M Szlenkier, J Boryski - Current Organic Chemistry, 2019 - ingentaconnect.com
The nucleosides modified in the 2’- and/or 3’-position have been known for years and include important, bioactive compounds such as zidovudine, cytarabine, didanosine, puromycin, …
Number of citations: 2 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.